Tetrahydromagnolol

Description

Structure

3D Structure

Propriétés

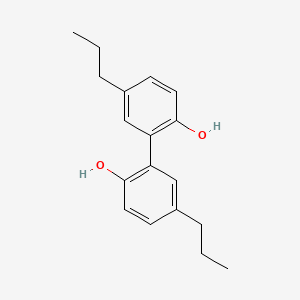

IUPAC Name |

2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAQUBKYAKSHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415784 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-85-8 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Tetrahydromagnolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromagnolol (THM), a primary and more potent metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a significant bioactive compound with a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the molecular interactions and signaling pathways modulated by this compound. Primarily recognized as a potent and selective partial agonist of the cannabinoid CB2 receptor, THM also exhibits antagonist activity at the GPR55 receptor and influences key inflammatory pathways, including NF-κB and MAPK. This document synthesizes the current understanding of this compound's pharmacological profile, presenting quantitative data, experimental methodologies, and visual representations of its signaling cascades to support further research and drug development endeavors.

Core Molecular Targets and Binding Affinities

This compound's primary mechanism of action is centered on its interaction with cannabinoid and related receptors. It demonstrates a distinct selectivity profile, acting as a potent partial agonist at the cannabinoid CB2 receptor while also functioning as an antagonist at the GPR55 receptor. Its affinity for the CB1 receptor is significantly lower, highlighting its selectivity.

Quantitative Binding and Functional Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with its molecular targets.

| Target | Parameter | Value | Species | Notes | Reference(s) |

| Cannabinoid Receptor 2 (CB2) | EC50 | 170 nM | Human | Partial agonist activity, 19-fold more potent than magnolol. | [1][2][3][4][5] |

| Ki | 416 nM (0.416 µM) | Human | 20-fold higher affinity for CB2 than CB1. | [1][3] | |

| Cannabinoid Receptor 1 (CB1) | Selectivity | Exhibits high selectivity for CB2 over CB1. | Human | [2][4][5] | |

| GPR55 Receptor | KB | 13.3 µM | Human | Antagonist activity. | [2][4][5] |

| Inhibition | Inhibits LPI-induced GPR55 activation at 10 µM. | Human | Competitive mechanism of inhibition. | [1][2] |

Modulation of Intracellular Signaling Pathways

This compound, through its interaction with cell surface receptors, instigates a cascade of intracellular signaling events. Its agonism at the CB2 receptor and the downstream effects of its parent compound, magnolol, suggest a significant role in modulating key pathways involved in inflammation and cellular stress responses.

Cannabinoid Receptor 2 (CB2) Signaling

As a G protein-coupled receptor (GPCR), the activation of CB2 by this compound is expected to initiate signaling through Gi/o proteins. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the anti-inflammatory and analgesic effects associated with CB2 receptor activation.[4]

GPR55 Receptor Signaling

This compound acts as an antagonist at the GPR55 receptor. GPR55 activation, typically by its endogenous ligand lysophosphatidylinositol (LPI), leads to the coupling of Gq and G12/13 proteins, resulting in the activation of downstream effectors like phospholipase C (PLC) and RhoA. By competitively inhibiting this receptor, this compound can block these signaling cascades.

Inhibition of NF-κB and MAPK Signaling Pathways

While direct studies on this compound's effects on NF-κB and MAPK pathways are less detailed, extensive research on its parent compound, magnolol, provides strong evidence for the inhibitory role of these pathways in the anti-inflammatory effects of magnolol and, by extension, its more potent metabolite. Magnolol has been shown to suppress the activation of NF-κB and various components of the MAPK pathway (p38, ERK1/2, and JNK), which are crucial mediators of the inflammatory response.

Detailed Experimental Methodologies

The following protocols are based on methodologies reported in studies investigating the activity of this compound and related compounds.

Radioligand Binding Assay for CB1 and CB2 Receptor Affinity (Ki Determination)

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP55,940 (a non-selective CB receptor agonist).

-

Procedure:

-

Prepare membrane homogenates from the respective CHO cell lines.

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki values from competition binding curves using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay for CB2 Receptor Agonism (EC50 Determination)

-

Cell Line: CHO cells stably expressing the human CB2 receptor.

-

Principle: To measure the inhibition of forskolin-stimulated cAMP production, which is indicative of Gi/o-coupled receptor activation.

-

Procedure:

-

Culture the CHO-CB2 cells to an appropriate density.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) in the presence of varying concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive binding assay with a [3H]cAMP radioligand and a cAMP-binding protein or using a commercially available cAMP assay kit.

-

Generate dose-response curves and calculate the EC50 value.

-

β-Arrestin Translocation Assay for GPR55 Antagonism (KB Determination)

-

Cell Line: CHO cells stably expressing the human GPR55 receptor.

-

Assay Principle: Utilizes a β-galactosidase enzyme fragment complementation technology (e.g., PathHunter™ assay) to monitor the recruitment of β-arrestin to the activated GPR55 receptor.

-

Procedure for Antagonist Mode:

-

Seed the CHO-GPR55 cells in microplates.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of a GPR55 agonist (e.g., LPI) to stimulate the receptor.

-

After a further incubation period, add the detection reagents for the β-galactosidase complementation assay.

-

Measure the luminescence signal, which is proportional to β-arrestin recruitment.

-

Determine the KB value by analyzing the rightward shift of the agonist dose-response curve in the presence of the antagonist (this compound).

-

Broader Pharmacological Effects

Beyond its direct molecular interactions, this compound is associated with a range of beneficial pharmacological effects, largely stemming from its primary mechanisms of action.

-

Anti-inflammatory Effects: The agonism at the CB2 receptor and inhibition of NF-κB and MAPK pathways contribute to its potent anti-inflammatory properties.[6] This makes it a promising candidate for inflammatory conditions.

-

Analgesic Effects: Activation of CB2 receptors is a well-established mechanism for pain relief, particularly in inflammatory and neuropathic pain models.

-

Neuroprotective Effects: The modulation of inflammatory and oxidative stress pathways suggests a potential neuroprotective role for this compound.

-

Antioxidant Properties: Like its parent compound magnolol, this compound is expected to possess antioxidant activities, contributing to its protective effects against cellular damage.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile centered on its potent and selective agonism of the CB2 receptor and antagonism of the GPR55 receptor. Its ability to modulate key inflammatory signaling pathways further underscores its therapeutic potential. The data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug developers. Future investigations should focus on elucidating the detailed downstream signaling events, conducting comprehensive in vivo efficacy and safety studies, and exploring its therapeutic utility in a range of inflammatory, neurological, and pain-related disorders. The relatively simple chemical structure of this compound also offers a promising scaffold for the development of novel, highly selective, and potent therapeutics targeting the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydromagnolol: A Selective Cannabinoid Receptor 2 (CB2) Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetrahydromagnolol, a primary metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a compound of significant interest in cannabinoid research.[1][2] This biphenylic neolignan demonstrates notable selectivity as a partial agonist for the cannabinoid receptor 2 (CB2), a key target in the development of therapeutics for inflammatory and neuropathic pain, neurodegenerative diseases, and other conditions without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[3][4] This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with cannabinoid receptors and the related GPR55 receptor.

Table 1: Receptor Binding Affinities

| Compound | Receptor | K_i_ (μM) | Radioligand | Cell Line | Reference |

| This compound | Human CB2 | 0.42 | [³H]CP55,940 | CHO | [1] |

| This compound | Human CB1 | >10 (approx. 20-fold lower affinity than for CB2) | [³H]CP55,940 | CHO | [5] |

| Magnolol | Human CB2 | 1.44 | [³H]CP55,940 | CHO | [2] |

| Magnolol | Human CB1 | 3.19 | [³H]CP55,940 | CHO | [2] |

Table 2: Functional Activity at CB2 and GPR55 Receptors

| Compound | Assay | Receptor | EC_50_ (μM) | Efficacy (% of full agonist) | K_B_ (μM) | Reference |

| This compound | cAMP Accumulation | Human CB2 | 0.17 | Partial Agonist | - | [2][6] |

| Magnolol | cAMP Accumulation | Human CB2 | 3.28 | Partial Agonist (31%) | - | [2] |

| This compound | β-Arrestin Translocation | Human GPR55 | - | - | 13.3 (Antagonist) | [2][6] |

Signaling Pathways

This compound primarily exerts its effects through the CB2 receptor, a G-protein coupled receptor (GPCR) linked to G_i/o_ proteins. Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is central to the anti-inflammatory and analgesic effects observed with CB2 receptor agonists.[3]

Additionally, this compound has been shown to act as an antagonist at the GPR55 receptor.[2][6] The signaling of GPR55 is complex and can involve G_q_, G_12_, or G_13_ proteins, leading to the activation of RhoA and phospholipase C.[7] By blocking GPR55 activation, this compound may modulate various physiological processes, including inflammation and pain.

Figure 1. Signaling pathways of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for CB2 Receptor

This protocol is adapted from methodologies used to determine the binding affinity of compounds for the CB2 receptor.[3]

Objective: To determine the inhibitory constant (K_i_) of this compound for the human CB2 receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

[³H]CP55,940 (non-selective CB receptor radioligand).

-

This compound.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP55,940 solution (final concentration ~1 nM), and 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a known non-labeled CB receptor agonist (e.g., 10 µM WIN55,212-2).

-

Add 50 µL of the CB2 receptor membrane preparation (approximately 20-30 µg of protein).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC_50_ value of this compound by non-linear regression analysis.

-

Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 2. Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This protocol is based on assays used to determine the functional activity of CB2 receptor agonists.[2][6]

Objective: To determine the EC_50_ and efficacy of this compound in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the human CB2 receptor.

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer).

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

-

384-well white opaque plates.

Procedure:

-

Seed CHO-CB2 cells into a 384-well plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.

-

The next day, remove the culture medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

Incubate the plate at 37°C for 30 minutes.

-

Add 5 µL of various concentrations of this compound to the wells.

-

Immediately add 5 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the basal control.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents (e.g., europium-labeled antibody and a fluorescent tracer).

-

After a further incubation period (e.g., 60 minutes), read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader).

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP levels and determine the EC_50_ and maximal efficacy.

Figure 3. cAMP Accumulation Assay Workflow.

β-Arrestin Translocation Assay for GPR55

This protocol is based on the methodology used to assess the antagonistic activity of this compound at the GPR55 receptor.[2]

Objective: To determine the antagonist dissociation constant (K_B_) of this compound at the human GPR55 receptor.

Materials:

-

CHO cells recombinantly expressing the human GPR55 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® β-arrestin assay system).

-

Cell culture and assay reagents specific to the chosen assay system.

-

Lysophosphatidylinositol (LPI) as the agonist.

-

This compound.

-

Chemiluminescent substrate.

-

96-well or 384-well plates.

Procedure:

-

Seed the GPR55-expressing cells in the appropriate assay plate and incubate according to the manufacturer's instructions.

-

Add various concentrations of this compound to the cells and pre-incubate for approximately 60 minutes.

-

Add a fixed concentration of the agonist LPI (typically at its EC_80_ concentration) to the wells.

-

Incubate the plate for 90-120 minutes at 37°C.

-

Add the detection reagents, including the chemiluminescent substrate, as per the assay kit protocol.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

To determine the K_B_ value, perform a full concentration-response curve for LPI in the absence and presence of a fixed concentration of this compound.

-

Calculate the dose ratio from the rightward shift of the agonist concentration-response curve.

-

Determine the K_B_ value using the Schild equation.

Conclusion

This compound stands out as a potent and selective partial agonist of the CB2 receptor with well-characterized in vitro activity. Its ability to modulate the endocannabinoid system without significant CB1 receptor engagement makes it a valuable research tool and a promising lead compound for the development of novel therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this compound.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists | PLOS One [journals.plos.org]

- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydromagnolol as a GPR55 Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tetrahydromagnolol's activity as an antagonist of the G protein-coupled receptor 55 (GPR55). It consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of GPR55 modulation.

Core Findings: Antagonistic Profile of this compound

This compound, a primary metabolite of magnolol (B1675913) found in Magnolia officinalis, has been identified as a competitive antagonist of GPR55.[1][2][3][4][5][6] Its activity has been quantified, demonstrating a moderate potency in blocking the activation of the receptor by its endogenous agonist, L-α-lysophosphatidylinositol (LPI).

Quantitative Data Summary

The antagonistic activity of this compound at the human GPR55 receptor is summarized in the table below. The data is derived from a β-arrestin translocation assay, a functional method to quantify receptor activation and inhibition.

| Compound | Target | Assay Type | Agonist | Antagonist Parameter | Value (µM) | Cell Line |

| This compound | Human GPR55 | β-Arrestin Translocation | LPI | KB | 13.3 | CHO |

Table 1: Quantitative analysis of this compound's antagonist activity at GPR55. The KB value represents the equilibrium dissociation constant for a competitive antagonist.[1]

GPR55 Signaling and Antagonism by this compound

GPR55 is a G protein-coupled receptor that, upon activation by an agonist like LPI, initiates a cascade of intracellular signaling events.[7][8] A key early event is the recruitment of β-arrestin to the activated receptor, a process that can lead to receptor desensitization and internalization, as well as initiation of distinct signaling pathways. This compound exerts its effect by binding to the receptor and preventing this agonist-induced conformational change, thereby blocking downstream signaling.

Experimental Protocols

The characterization of this compound as a GPR55 antagonist relies on specific in vitro functional assays. The primary method cited is the β-arrestin translocation assay.

β-Arrestin Translocation Assay

This assay quantifies the recruitment of β-arrestin to GPR55 upon agonist stimulation. The inhibition of this recruitment is a direct measure of a compound's antagonistic properties.

Objective: To determine the antagonist equilibrium dissociation constant (KB) of this compound at the human GPR55 receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR55.[1]

-

Assay Technology: β-galactosidase enzyme fragment complementation assay (e.g., DiscoverX PathHunter).[1]

-

Agonist: L-α-lysophosphatidylinositol (LPI).[1]

-

Test Compound: this compound.

-

Assay Plates: 96-well or 384-well microplates.

-

Detection Instrument: Luminescence plate reader.

Methodology:

-

Cell Seeding: CHO-hGPR55 cells are seeded into microplates at a predetermined density and incubated to allow for adherence.

-

Compound Preparation: A dilution series of the agonist (LPI) is prepared. A fixed concentration of the antagonist (this compound, e.g., 10 µM) is prepared separately.[1]

-

Assay Execution:

-

For the agonist dose-response curve, cells are treated with varying concentrations of LPI.

-

For the antagonist experiment, cells are co-incubated with a fixed concentration of this compound and the varying concentrations of LPI.[1] This allows for the assessment of competitive antagonism.

-

-

Incubation: The plates are incubated for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: The detection reagents for the enzyme fragment complementation assay are added according to the manufacturer's protocol. Following a further incubation period, the luminescence signal is read using a plate reader. The luminescence is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis:

-

The relative luminescence units (RLU) are plotted against the log concentration of the agonist (LPI).

-

A non-linear regression analysis is used to fit the dose-response curves.

-

The antagonist activity is determined by the rightward shift of the agonist dose-response curve in the presence of this compound.[1]

-

The KB value is calculated using the Gaddum-Schild equation, providing a quantitative measure of the antagonist's potency.

-

References

- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid: cb1 antagonist cb2 agonists/antagonists and Gpr55 antagonists - Brain Health - LONGECITY [longecity.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - American Chemical Society - Figshare [acs.figshare.com]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidetopharmacology.org [guidetopharmacology.org]

The Discovery and Isolation of Tetrahydromagnolol: A Technical Guide for Researchers

Abstract

Tetrahydromagnolol (THM), a key metabolite of magnolol (B1675913) found in Magnolia officinalis, has garnered significant scientific interest due to its potent and selective bioactivity. Unlike its precursor, THM is not typically isolated directly from the plant material in significant quantities. Instead, its production involves a multi-step process beginning with the extraction and purification of magnolol, followed by a chemical synthesis to yield this compound. This technical guide provides a comprehensive overview of the discovery, isolation of the precursor, chemical synthesis, and characterization of this compound. Detailed experimental protocols for extraction, purification, and synthesis are presented, along with quantitative data and visualizations of its known signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Magnolia officinalis, a traditional Chinese medicinal plant, is a rich source of bioactive neolignans, primarily magnolol and honokiol. While these compounds have been extensively studied, recent research has focused on their metabolites, which can exhibit enhanced pharmacological properties. This compound (5,5'-dipropyl-[1,1'-biphenyl]-2,2'-diol) is a prominent metabolite of magnolol, formed through the reduction of its allyl groups.

Initial studies revealed that while magnolol itself is a partial agonist at cannabinoid CB2 receptors, its metabolite, this compound, is significantly more potent and selective.[1][2] Specifically, THM is a potent and selective agonist for the cannabinoid CB2 receptor and an antagonist for the GPR55 receptor.[1][2] This dual activity makes it a compound of interest for therapeutic applications in areas such as pain management, inflammation, and neuroprotection.

This guide outlines the complete workflow for obtaining pure this compound, from the initial processing of Magnolia officinalis bark to the final characterization of the synthesized compound.

Experimental Protocols

The generation of this compound is a sequential process that begins with the isolation of its precursor, magnolol, from Magnolia officinalis.

Extraction of Magnolol from Magnolia officinalis Bark

The initial step involves the extraction of the crude lignan (B3055560) mixture from the dried and powdered bark of Magnolia officinalis.

Protocol:

-

Maceration: The powdered bark of Magnolia officinalis is macerated with 90% ethanol (B145695) at a ratio of 1:10 (w/v) for 24 hours at room temperature.[3]

-

Reflux Extraction: The mixture is then subjected to reflux extraction at 75-85°C for 2 hours. This process is repeated three times with fresh solvent to ensure maximum extraction of magnolol.[3][4]

-

Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3][4]

Purification of Magnolol

The crude extract contains a mixture of compounds, including magnolol and its isomer honokiol. Purification is essential to isolate magnolol before its conversion to this compound. High-performance liquid chromatography (HPLC) or flash chromatography are effective methods for this purpose.

Protocol using Flash Chromatography:

-

Column Preparation: A silica (B1680970) gel column is packed using a slurry of silica gel in a non-polar solvent system, such as hexane (B92381):ethyl acetate (B1210297) (9:1).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of hexane:ethyl acetate, starting with a high hexane concentration and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure magnolol.

-

Solvent Evaporation: The fractions containing pure magnolol are combined, and the solvent is removed under reduced pressure to yield purified magnolol.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This compound is synthesized from purified magnolol through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a higher yield compared to direct hydrogenation.[1] The process involves the coupling of two key intermediates derived from 4-propylphenol (B1200801).

Protocol:

-

Preparation of 2-Bromo-4-propylphenol (B8473588): 4-propylphenol is brominated using N-bromosuccinimide in a suitable solvent like chloroform (B151607) to yield 2-bromo-4-propylphenol.[1]

-

Preparation of (2-Hydroxy-5-propylphenyl)boronic acid: 2-bromo-4-propylphenol is treated with butyllithium (B86547) followed by trimethyl borate (B1201080) and subsequent acidic hydrolysis to produce (2-hydroxy-5-propylphenyl)boronic acid.[1]

-

Suzuki-Miyaura Cross-Coupling Reaction:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-bromo-4-propylphenol (1.0 eq), (2-hydroxy-5-propylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[1][5][6]

-

Add a suitable base, such as sodium carbonate (Na₂CO₃, 2.0 eq), and a solvent system of toluene, ethanol, and water.[1][5]

-

Heat the reaction mixture at 100°C for 12-18 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

The crude product from the synthesis is purified to obtain high-purity this compound.

Protocol using Flash Chromatography:

-

Column Preparation: A silica gel column is prepared as described in section 2.2.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a hexane:ethyl acetate solvent system, with the polarity gradually increasing.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or analytical HPLC to identify those containing pure this compound.

-

Solvent Evaporation: The pure fractions are combined, and the solvent is evaporated to yield purified this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detection: UV at 290 nm.

-

Expected Outcome: A single major peak corresponding to this compound, with purity typically >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the propyl side chains. The absence of signals corresponding to the allyl groups of magnolol confirms the successful synthesis.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the biphenyl (B1667301) core and the propyl groups.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected m/z: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M-H]⁻ or [M+H]⁺).

Quantitative Data

The following tables summarize the key quantitative data related to the bioactivity of this compound.

Table 1: Cannabinoid Receptor Activity of Magnolol and this compound [1][2]

| Compound | Receptor | Activity | EC₅₀ (µM) | Kᵢ (µM) |

| Magnolol | CB2 | Partial Agonist | 3.28 | - |

| This compound | CB2 | Partial Agonist | 0.170 | - |

Table 2: GPR55 Receptor Activity of this compound [1]

| Compound | Receptor | Activity | K₋B (µM) |

| This compound | GPR55 | Antagonist | 13.3 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the known signaling pathways of this compound.

Caption: Experimental workflow for the isolation and synthesis of this compound.

Caption: Agonistic effect of this compound on the CB2 receptor signaling pathway.

Caption: Antagonistic effect of this compound on the GPR55 receptor signaling pathway.

Conclusion

This compound represents a promising bioactive compound derived from a natural product precursor. The methodologies outlined in this guide provide a comprehensive framework for its extraction, synthesis, and characterization. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to investigate the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and explore its applications in drug discovery and development.

References

- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55. | Semantic Scholar [semanticscholar.org]

- 3. Extraction method of magnolia officinalis extract - Eureka | Patsnap [eureka.patsnap.com]

- 4. Magnolia Bark Extract: Production Process, Benefits, and Applications [xa-gs.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. benchchem.com [benchchem.com]

Tetrahydromagnolol: A Potent Modulator of Neuroinflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response within the central nervous system (CNS) involves the activation of glial cells, the production of inflammatory mediators, and subsequent neuronal damage. Tetrahydromagnolol (THM), a primary and more potent metabolite of magnolol (B1675913)—a bioactive compound from Magnolia officinalis—is emerging as a promising therapeutic candidate for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroinflammation, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental insights primarily derived from studies on its parent compound, magnolol.

Core Mechanism of Action: Potent Cannabinoid Receptor 2 Agonism

This compound's primary mechanism of action in the context of neuroinflammation is its function as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system and is predominantly expressed on immune cells, including microglia, the resident immune cells of the CNS.[1][2][3] Activation of CB2 receptors is well-documented to produce analgesic and anti-inflammatory effects.[2][4]

This compound is significantly more potent than its parent compound, magnolol, in activating the CB2 receptor.[1][3][4] This enhanced activity suggests that THM could be a more effective agent for targeting neuroinflammatory processes. Additionally, this compound has been identified as an antagonist at the G protein-coupled receptor 55 (GPR55), another receptor implicated in inflammatory signaling.[1][2][4]

Quantitative Data on Receptor Activity and Anti-Inflammatory Effects

The following tables summarize the key quantitative data for this compound and its parent compound, magnolol, providing a comparative perspective on their bioactivity.

Table 1: Cannabinoid Receptor Activity

| Compound | Receptor | Activity | EC50 (µM) | Ki (µM) | KB (µM) | Potency vs. Magnolol (CB2) |

| This compound | CB2 | Agonist | 0.170[1][4] | 0.42[2] | - | 19-fold more potent[1][3][4] |

| GPR55 | Antagonist | - | - | 13.3[1][4] | - | |

| Magnolol | CB2 | Partial Agonist | 3.28[1][4][5] | 1.44[2] | - | - |

| CB1 | Partial Agonist | - | - | - | - |

Table 2: Inhibition of Inflammatory Mediators (Data from Magnolol Studies)

| Inflammatory Mediator | Cell Line / Model | Treatment | Concentration (µM) | % Inhibition / Effect |

| NF-κB | Reporter Assay | Magnolol | 15 | 44.8% inhibition[6] |

| NO Release | LPS-stimulated Microglia | Magnolol | 0.01 - 10 | Statistically significant inhibition[7] |

| TNF-α Secretion | LPS-stimulated Microglia | Magnolol | 0.01 - 10 | Statistically significant inhibition[7] |

| IL-1β, TNF-α, IL-6 | DSS-induced Colitis (mice) | Magnolol | - | Significant attenuation[5][8] |

| iNOS and COX-2 | LPS-stimulated RAW 264.7 | Magnolol | - | Significant inhibition[9] |

Modulation of Key Neuroinflammatory Signaling Pathways

This compound, likely through its potent CB2 receptor agonism, is predicted to modulate several key signaling pathways that are central to the neuroinflammatory response. Evidence from studies on magnolol provides a strong basis for these projected mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[10][11] Magnolol has been shown to inhibit NF-κB activation, thereby reducing the production of these inflammatory mediators.[6][7][8] This inhibition is thought to occur downstream of MEKK-1.[6] Given THM's enhanced CB2 agonism, it is expected to exert even more potent inhibitory effects on this pathway.

Caption: NF-κB pathway inhibition by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in cellular responses to stress and inflammation.[12][13] Overactivation of p38 and JNK pathways is associated with the production of pro-inflammatory cytokines and neuronal apoptosis.[5][12] Studies on magnolol have demonstrated its ability to inhibit the phosphorylation of p38 and JNK, while potentially enhancing the pro-survival ERK1/2 signaling.[5][9] This modulation of MAPK pathways contributes to its anti-inflammatory and neuroprotective effects.

Caption: MAPK pathway modulation by this compound.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[14][15] Its activation is a key event in many inflammatory diseases. Magnolol has been shown to suppress the activation of the NLRP3 inflammasome.[16] This action prevents the downstream inflammatory cascade, representing another significant anti-neuroinflammatory mechanism.

Effects on Microglia and Oxidative Stress

Inhibition of Microglial Activation

Neuroinflammation is characterized by the activation of microglia, which can adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic factors.[10][17][18] The anti-inflammatory effects of magnolol are associated with the suppression of microglial activation.[10][19] By activating CB2 receptors, which are highly expressed on microglia, this compound is expected to potently inhibit their pro-inflammatory M1 polarization and promote a shift towards a neuroprotective (M2) phenotype.

Reduction of Oxidative Stress

Oxidative stress and neuroinflammation are intricately linked, with each process capable of exacerbating the other.[20][21] Pro-inflammatory enzymes like iNOS, induced during neuroinflammation, produce nitric oxide (NO) which can lead to oxidative damage. Magnolol exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting the expression of iNOS.[5][22] This reduction in oxidative stress helps to protect neurons from damage and further dampen the inflammatory response.

Blood-Brain Barrier Permeability

A crucial factor for any neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB). Both magnolol and honokiol (B1673403) have been reported to cross the BBB, suggesting that their metabolite, this compound, is also likely to penetrate the CNS to exert its neuroprotective effects.[23] Studies on magnolol have also indicated a protective effect on the BBB, reducing hyperpermeability in in vitro models.[7][24]

Experimental Protocols: A Methodological Overview

The following section outlines typical methodologies employed in the studies that form the basis of our understanding of magnolol and, by extension, this compound.

In Vitro Models of Neuroinflammation

-

Cell Lines:

-

Stimulation:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of Toll-like receptor 4 (TLR4) and is widely used to induce a strong inflammatory response in microglia and macrophages.[7][26][27]

-

Interferon-γ (IFNγ): A cytokine that can prime or activate microglial cells, often used in combination with LPS.[22][25]

-

-

Key Assays:

-

Griess Reaction: To quantify nitric oxide (NO) production, an indicator of iNOS activity.[25]

-

ELISA: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.[26][27]

-

Western Blotting: To determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-p38, p-JNK, p-IκBα, iNOS, COX-2).[6][9][27]

-

NF-κB Reporter Assays: To specifically measure the transcriptional activity of NF-κB.[6]

-

Caption: General workflow for in vitro neuroinflammation assays.

In Vivo Models of Neuroinflammation

-

Animal Models:

-

LPS-induced Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS in mice is a common model to study the effects of systemic inflammation on the brain, leading to microglial activation and cognitive impairment.[19][27]

-

TgCRND8 Transgenic Mice: An animal model of Alzheimer's disease that develops Aβ plaques, neuroinflammation, and cognitive deficits.[10]

-

-

Administration:

-

Behavioral Tests:

-

Morris Water Maze & Passive Avoidance Test: To assess learning and memory deficits.[27]

-

-

Post-mortem Analysis:

Conclusion and Future Directions

This compound stands out as a highly promising compound for the therapeutic targeting of neuroinflammation. Its significantly enhanced potency as a CB2 receptor agonist compared to its well-studied precursor, magnolol, suggests it may offer superior efficacy in mitigating the inflammatory cascades that drive neurodegeneration. The collective evidence, largely inferred from studies on magnolol, points towards a multi-faceted mechanism of action involving the suppression of critical pro-inflammatory pathways such as NF-κB and MAPK, inhibition of microglial activation, and reduction of oxidative stress.

For drug development professionals, this compound represents a compelling lead structure. Future research should focus on:

-

Directly evaluating this compound in both in vitro and in vivo models of neuroinflammation to confirm and quantify its effects on cytokine production, signaling pathways, and microglial polarization.

-

Pharmacokinetic and pharmacodynamic studies to determine its BBB permeability, brain bioavailability, and optimal dosing regimens.

-

Head-to-head comparison studies with magnolol to definitively establish its superior therapeutic potential.

-

Exploration of its efficacy in a broader range of neurodegenerative disease models.

By building upon the strong foundational knowledge of magnolol and leveraging the enhanced CB2 agonism of this compound, the scientific community can pave the way for novel and potent therapies to combat the devastating impact of neuroinflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. nootropicsdepot.com [nootropicsdepot.com]

- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of magnolol on cerebral injury and blood brain barrier dysfunction induced by ischemia-reperfusion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Magnolol Ameliorates Behavioral Impairments and Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Phytocannabinoids—Evaluation of their therapeutic role in neuroinflammation [explorationpub.com]

- 18. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]

- 19. Ethanol extract of Magnolia officinalis prevents lipopolysaccharide-induced memory deficiency via its antineuroinflammatory and antiamyloidogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer’s Disease: Therapeutic Options [mdpi.com]

- 22. Magnolia polyphenols attenuate oxidative and inflammatory responses in neurons and microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydromagnolol: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromagnolol (THM), a principal metabolite of magnolol (B1675913) derived from Magnolia officinalis, is emerging as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of THM's anti-inflammatory properties, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. The primary mechanism of action for THM is its potent and selective agonism of the cannabinoid CB2 receptor, a key target in the modulation of inflammatory responses. Additionally, THM exhibits antagonistic activity at the GPR55 receptor, another potential avenue for its anti-inflammatory effects. While direct evidence for its influence on other classical inflammatory pathways such as NF-κB and MAPK is still under investigation, the well-documented effects of its parent compound, magnolol, on these pathways suggest promising areas for future research into THM's broader mechanistic profile. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for further exploration of this compound's therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (THM), a bioactive metabolite of magnolol found in the bark of Magnolia officinalis, has garnered significant interest for its potential anti-inflammatory effects.[1] As a potent and selective agonist of the cannabinoid CB2 receptor, THM presents a promising therapeutic candidate for a range of inflammatory conditions.[1][2] This guide delves into the technical details of THM's anti-inflammatory properties, presenting available quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Core Pharmacological Activities

The primary anti-inflammatory mechanism of this compound identified to date is its interaction with cannabinoid receptors.

Cannabinoid CB2 Receptor Agonism

This compound is a potent and selective agonist of the cannabinoid CB2 receptor.[1][2] The CB2 receptor is predominantly expressed on immune cells, and its activation is known to modulate inflammatory responses, making it a key target for anti-inflammatory drug development.[3] THM has been shown to be significantly more potent at the CB2 receptor than its parent compound, magnolol.[1][2]

GPR55 Receptor Antagonism

In addition to its activity at the CB2 receptor, this compound also functions as an antagonist at the G protein-coupled receptor 55 (GPR55).[1][2][4] GPR55 is implicated in various physiological processes, including inflammation, and its modulation by THM may contribute to the compound's overall anti-inflammatory profile.[4]

Quantitative Data

The following table summarizes the key quantitative data available for this compound's activity at its primary molecular targets.

| Target | Activity | Parameter | Value | Reference |

| Cannabinoid CB2 Receptor | Agonist | EC50 | 0.170 µM | [1][2] |

| Cannabinoid CB2 Receptor | Binding Affinity | Ki | 416 nM | [5] |

| GPR55 Receptor | Antagonist | KB | 13.3 µM | [1][2] |

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the activation of the CB2 receptor signaling pathway. While direct evidence for THM's influence on other pathways is limited, the known mechanisms of its parent compound, magnolol, provide a basis for hypothesized interactions.

CB2 Receptor Signaling Pathway

As a CB2 receptor agonist, this compound is expected to initiate downstream signaling cascades that lead to the suppression of pro-inflammatory mediators. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of other signaling molecules involved in inflammation.

GPR55 Signaling Pathway

This compound acts as an antagonist at the GPR55 receptor. By blocking the binding of endogenous ligands, THM can inhibit GPR55-mediated signaling, which has been implicated in inflammatory processes.

Hypothesized Downstream Pathways (based on Magnolol data)

While direct evidence for this compound is pending, its parent compound, magnolol, has been shown to inhibit key inflammatory signaling pathways, including NF-κB and MAPK.[6][7][8][9] It is plausible that THM may exert similar effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-inflammatory properties of this compound.

CB2 Receptor Activation Assay (cAMP Accumulation Assay)

This assay determines the functional activity of THM at the CB2 receptor by measuring its effect on forskolin-stimulated cAMP production.[10][11][12]

-

Cell Line: CHO-K1 cells stably expressing the human CB2 receptor.

-

Assay Principle: Activation of the Gi-coupled CB2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Procedure:

-

Seed CHO-K1-hCB2 cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay medium (e.g., DMEM/F12 with 0.1% BSA).

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to induce cAMP production for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Generate a concentration-response curve and calculate the EC50 value for THM's inhibition of forskolin-stimulated cAMP accumulation.

-

GPR55 Antagonism Assay (β-Arrestin Translocation Assay)

This assay is used to determine the antagonistic activity of THM at the GPR55 receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.[1][4][13][14][15][16]

-

Cell Line: HEK293 or CHO cells stably co-expressing the human GPR55 receptor and a β-arrestin fusion protein (e.g., β-arrestin-β-galactosidase).

-

Assay Principle: Agonist binding to the GPR55 receptor induces the recruitment of β-arrestin. This recruitment can be quantified using various methods, such as enzyme fragment complementation, which generates a detectable signal (e.g., luminescence).

-

Procedure:

-

Seed the engineered cells in a 384-well plate.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration (e.g., EC80) of a GPR55 agonist, such as lysophosphatidylinositol (LPI).

-

After incubation, add the detection reagents for the β-arrestin recruitment assay.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced signal by THM and calculate the KB value.

-

Future Directions and Conclusion

This compound presents a compelling profile as an anti-inflammatory agent, primarily through its potent and selective agonism of the CB2 receptor and antagonism of the GPR55 receptor. The quantitative data available robustly supports its activity at these key targets. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:

-

Investigating Downstream Signaling: Direct examination of this compound's effects on the NF-κB and MAPK signaling pathways to confirm if it shares the broader mechanistic profile of its parent compound, magnolol.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies using established models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, to determine its efficacy, optimal dosage, and pharmacokinetic/pharmacodynamic profile.

-

Cytokine Profiling: Quantifying the inhibitory effects of this compound on the production of a wide range of pro-inflammatory cytokines to build a more complete picture of its immunomodulatory activity.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 14. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists | PLOS One [journals.plos.org]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analgesic Potential of Tetrahydromagnolol: A Technical Guide for Preclinical Researchers

Introduction: Tetrahydromagnolol, a primary metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, is emerging as a compound of significant interest for pain research. Its potent and selective agonism at the cannabinoid CB2 receptor, coupled with its antagonistic activity at the GPR55 receptor, presents a unique pharmacological profile for the development of novel analgesics.[1][2] Activation of the CB2 receptor is strongly associated with analgesic and anti-inflammatory effects, without the psychotropic side effects linked to CB1 receptor activation.[2][3] This technical guide provides an in-depth overview of the preclinical analgesic effects of this compound, focusing on its mechanism of action, data from relevant preclinical models, and detailed experimental protocols.

Core Mechanism of Action: CB2 Receptor Agonism

This compound exerts its analgesic effects primarily through the activation of the cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR).[2][4] The CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells.[3][5] Its activation in the context of pain and inflammation leads to a cascade of intracellular events aimed at reducing nociceptive signaling and inflammatory responses.

Upon binding of this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Downstream of this, CB2 receptor activation modulates the activity of mitogen-activated protein kinases (MAPKs) and other signaling pathways involved in inflammation and pain transmission, ultimately leading to reduced neuronal excitability and decreased release of pro-inflammatory mediators.[6][7]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the CB2 receptor.

Preclinical Analgesic Models: Quantitative Data

Direct quantitative data on the analgesic effects of this compound in preclinical models is currently limited in publicly available literature. However, studies on its direct precursor, magnolol, which also demonstrates CB2 receptor affinity, provide valuable insights into its potential efficacy. The following tables summarize data from studies using magnolol in common preclinical pain models.

Disclaimer: The following data is for magnolol and should be considered as indicative of the potential effects of this compound, which is reported to be a more potent CB2 agonist.[2]

Table 1: Acetic Acid-Induced Writhing Test (Magnolol)

| Treatment | Dose | Route | % Inhibition of Writhing | Animal Model | Reference |

| Magnolol | 50 mg/kg | i.p. | 35.8% | Mice | [8] |

| Magnolol | 100 mg/kg | i.p. | 61.2% | Mice | [8] |

| Indomethacin | 10 mg/kg | i.p. | 75.3% | Mice | [8] |

Table 2: Formalin Test - Inflammatory Phase (Magnolol)

| Treatment | Dose | Route | Effect | Animal Model | Reference |

| Magnolol | 1 - 10 mg/kg | i.p. | Reduced licking response | Mice | [9] |

| Honokiol (B1673403) | 1 - 10 mg/kg | i.p. | Reduced licking response | Mice | [9] |

Note: This study demonstrated a significant reduction in the inflammatory phase (Phase II) of the formalin test, but not the neurogenic phase (Phase I).[9]

Table 3: Neuropathic Pain Model - Chronic Constriction Injury (Magnolol)

| Treatment | Dose | Route | Outcome Measure | Effect | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Magnolol | 5 mg/kg | i.p. | Paw Thermal Withdrawal Latency | Significant Increase | Mice |[10] | | Magnolol | 15 mg/kg | i.p. | Paw Thermal Withdrawal Latency | Significant Increase | Mice |[10] | | Magnolol | 30 mg/kg | i.p. | Paw Thermal Withdrawal Latency | Significant Increase | Mice |[10] | | Magnolol | 5 mg/kg | i.p. | Paw Mechanical Withdrawal Threshold | Significant Increase | Mice |[10] | | Magnolol | 15 mg/kg | i.p. | Paw Mechanical Withdrawal Threshold | Significant Increase | Mice |[10] | | Magnolol | 30 mg/kg | i.p. | Paw Mechanical Withdrawal Threshold | Significant Increase | Mice |[10] |

Detailed Experimental Protocols

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a mild irritant.[11][12] It is particularly sensitive to peripherally acting analgesics.[2][13]

Materials:

-

Male Swiss albino mice (20-25 g)

-

0.6% or 1% acetic acid solution

-

Test compound (this compound) and vehicle

-

Standard analgesic (e.g., Diclofenac Na)

-

Observation chambers

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least one week.

-

Fasting: Fast animals for 12-18 hours before the experiment, with free access to water.[2]

-

Grouping: Divide animals into groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Standard Drug).

-

Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally).

-

Induction: After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.[2]

-

Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) over a 10-20 minute period.[2]

-

Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Caption: Workflow for the acetic acid-induced writhing test.

Hot Plate Test

The hot plate test is a model of thermal nociception used to evaluate centrally acting analgesics.[14] The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.[14]

Materials:

-

Mice or rats

-

Hot plate apparatus with adjustable temperature

-

Transparent cylinder to confine the animal

-

Test compound (this compound) and vehicle

-

Standard analgesic (e.g., Morphine)

Procedure:

-

Acclimatization: Acclimate animals to the testing room for at least 30-60 minutes.[1]

-

Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1][10]

-

Baseline: Determine the baseline latency for each animal by placing it on the hot plate and measuring the time to the first sign of nociception (paw licking, flicking, or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[1]

-

Grouping and Administration: Group the animals and administer the test compound, vehicle, or standard drug.

-

Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and record the response latency.

-

Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.

Caption: Workflow for the hot plate test.

Formalin Test

The formalin test is a model of tonic, localized inflammatory pain.[5] Subcutaneous injection of formalin into the paw induces a biphasic pain response: an early, neurogenic phase (Phase I) followed by a late, inflammatory phase (Phase II).[15][16]

Materials:

-

Mice or rats

-

Formalin solution (e.g., 2.5% or 5%)

-

Test compound (this compound) and vehicle

-

Observation chambers, possibly with mirrors for clear viewing

-

Video recording equipment (optional, for unbiased scoring)

Procedure:

-

Acclimatization: Allow animals to acclimate to the observation chambers for at least 20-30 minutes before injection.[17]

-

Grouping and Administration: Group the animals and administer the test compound or vehicle.

-

Induction: After the appropriate pre-treatment time, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately return the animal to the chamber and record nociceptive behaviors (time spent licking, biting, or flinching the injected paw).

-

Analysis: Quantify the duration of nociceptive behaviors in both phases and compare the results from treated groups to the vehicle control group.

Caption: Workflow for the formalin test.

Conclusion and Future Directions

This compound presents a promising profile as a novel analgesic agent, primarily through its potent and selective agonism of the CB2 receptor. While direct preclinical data on its analgesic efficacy is still emerging, evidence from its precursor, magnolol, strongly suggests potential in models of visceral, inflammatory, and neuropathic pain. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the antinociceptive properties of this compound. Future research should focus on generating comprehensive dose-response data for this compound in these established models to fully characterize its analgesic profile and therapeutic window. Elucidating the downstream signaling consequences of its dual action as a CB2 agonist and GPR55 antagonist will also be critical in understanding its complete mechanism of action and potential for clinical translation.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. saspublishers.com [saspublishers.com]

- 5. ovid.com [ovid.com]

- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of honokiol and magnolol on acute and inflammatory pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antinociceptive Effect of Magnolol in a Neuropathic Pain Model of Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Tetrahydromagnolol Precursors in Magnolia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydromagnolol, a significant bioactive compound, is not directly synthesized in Magnolia species but is a metabolic derivative of magnolol (B1675913), a primary neolignan found in the bark and seed cones of the plant. This technical guide provides an in-depth exploration of the biosynthetic pathway of magnolol and its isomer, honokiol (B1673403), in Magnolia officinalis. The pathway originates from the general phenylpropanoid pathway, leading to the formation of the key precursor, chavicol, which then undergoes oxidative dimerization catalyzed by a laccase enzyme to yield magnolol. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

Introduction

The neolignans magnolol and honokiol, isolated from Magnolia species, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This compound, a metabolite of magnolol primarily observed in animal models, has shown potent and selective agonistic activity at the cannabinoid CB2 receptor, making it a compound of high interest for drug development. Understanding the biosynthesis of its precursor, magnolol, is crucial for biotechnological production and metabolic engineering efforts. Recent research has elucidated a plausible biosynthetic route from the amino acid tyrosine to magnolol, identifying key enzymes and intermediates.

The Biosynthetic Pathway of Magnolol and Honokiol

The biosynthesis of magnolol and honokiol is a multi-step process that begins with the shikimate pathway, leading into the general phenylpropanoid pathway, and culminating in the specific neolignan pathway.

Phenylpropanoid Pathway to Chavicol

The initial steps involve the conversion of tyrosine to the central precursor, chavicol. This part of the pathway involves a series of enzymatic reactions catalyzed by several enzyme families.

The proposed pathway is as follows:

-

Tyrosine is converted to p-Coumaric acid by Tyrosine Ammonia-Lyase (TAL) .

-

p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate-CoA Ligase (4CL) .

-

p-Coumaroyl-CoA is reduced to p-Coumaraldehyde by Cinnamoyl-CoA Reductase (CCR) .

-

p-Coumaraldehyde is further reduced to p-Coumaryl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

-

p-Coumaryl alcohol is then converted to Chavicol through the sequential action of Coniferyl Alcohol Acetyltransferase (CAAT) and Allylphenol Synthase (APS) .

Dimerization to Magnolol and Honokiol

The final step in the biosynthesis of magnolol is the oxidative coupling of two chavicol molecules.

-

Magnolol Biosynthesis: This reaction is catalyzed by a laccase enzyme. In Magnolia officinalis, the specific laccase MoLAC14 has been identified as a pivotal enzyme in this conversion[1][2][3][4].

-

Honokiol Biosynthesis: Honokiol is an isomer of magnolol. It is hypothesized to be formed through the coupling of one molecule of chavicol and one molecule of a positional isomer, likely derived from the same phenylpropanoid pathway. The precise enzymatic control, and the potential role of dirigent proteins (DIRs) in guiding the specific regio- and stereoselectivity to form the asymmetric honokiol, is an area of active research[5]. While DIRs are known to mediate stereoselective coupling of monolignols in other plant species, their specific function in honokiol biosynthesis in Magnolia has not yet been definitively established.

Quantitative Data

Quantitative analysis of the magnolol biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering applications. The available data is summarized below.

| Parameter | Value | Species/System | Reference |

| Enzyme Kinetics of MoLAC14 | |||

| Vmax | 3.36 x 10⁻³ mol/L·s | In vitro | [1] |

| Km | 3.36 x 10⁻¹⁰ M | In vitro | [1] |

| kcat | 5.89 s⁻¹ | In vitro | [1] |

| kcat/Km | 1.75 x 10¹⁰ M⁻¹s⁻¹ | In vitro | [1] |

| Enzyme Kinetics of MoLAC14 (L532A mutant) | |||

| Vmax | 8.76 x 10⁻³ mol/L·s | In vitro | [1] |

| Km | 8.76 x 10⁻⁹ M | In vitro | [1] |

| kcat | 15.33 s⁻¹ | In vitro | [1] |

| kcat/Km | 1.75 x 10⁹ M⁻¹s⁻¹ | In vitro | [1] |

| Product Yields | |||

| Chavicol | 0.04 mg/L | Heterologous expression of M. officinalis CAAT and APS | [1] |

| Magnolol (wild-type MoLAC14) | ~7 mg/L | In vitro assay | [1] |

| Magnolol (optimized conditions) | 38 mg/L | In vitro assay | [1] |

| Magnolol (L532A mutant, optimized) | 148.83 mg/L | In vitro assay | [1] |

Experimental Protocols

In Vitro MoLAC14 Laccase Assay for Magnolol Synthesis

This protocol is adapted from the methods described for the characterization of MoLAC14[1][2].

Materials:

-

Purified MoLAC14 enzyme

-

Chavicol (substrate)

-

50 mM Phosphate (B84403) buffer (pH 7.5)

-

Copper sulfate (B86663) (CuSO₄)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 0.5 mg/mL of purified MoLAC14 enzyme, and the desired concentration of chavicol (e.g., 5 g/L).

-

Add CuSO₄ to the reaction mixture to the optimal concentration as laccases are copper-dependent enzymes.

-

Incubate the reaction mixture at the optimal temperature (e.g., 60°C) for a specific duration (e.g., 3 hours).

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes.

-